N-(2-Phenylethylidene)hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-(2-phenylethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISHLWVCSLKOJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074352 | |
| Record name | Benzeneacetaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-48-0 | |
| Record name | Benzeneacetaldehyde, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetaldehyde, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Phenylethylidene)hydroxylamine can be synthesized through the condensation of phenylacetaldehyde with hydroxylamine. The reaction typically occurs under mild acidic conditions to facilitate the formation of the oxime group. The general reaction is as follows:
C6H5CH2CHO+NH2OH→C6H5CH2CH=NOH+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Oxime and Heterocycle Formation
N-(2-Phenylethylidene)hydroxylamine participates in cyclization and condensation reactions to form heterocyclic compounds. For example:
-
Reaction with hydroxylamine-O-sulfonic acid yields syn-oximes (e.g., compounds 6a–h ) under mild conditions (ethanol/sodium acetate, 25°C). These oximes can further cyclize to isoxazoles (e.g., 9e ) or triazoles under acidic or thermal conditions .
-
Mechanism : Initial nucleophilic attack by hydroxylamine at the carbonyl carbon, followed by cyclization and elimination steps.
Table 1: Reaction Outcomes with Hydroxylamine-O-Sulfonic Acid
| Reactant | Conditions | Product (Yield) |
|---|---|---|
| 2-Arylhydrazonal | EtOH/NaOAc, 25°C | syn-Oxime 6a (85%) |
| syn-Oxime 6a | AcOH/HCl, reflux | Nitrile 12a (70%) |
Acid-Catalyzed Transformations
Under acidic conditions, this compound undergoes elimination and rearrangement:
-
Acetic acid/HCl promotes conversion to nitriles (e.g., 12a–g ) via acylation and elimination .
-
Pyridine yields lower efficiency due to reduced proton availability.
Table 2: Nitrile Formation Under Varying Conditions
| Substrate | Acid System | Temperature | Yield (%) |
|---|---|---|---|
| 6a | AcOH/HCl (3:1) | Reflux | 70 |
| 6a | Pyridine | Reflux | 15 |
Multi-Component Reactions
This compound serves as a precursor in complex syntheses:
-
Knoevenagel-Michael cascade reactions with aldehydes, malononitrile, and amines yield 4H-thiopyrans (e.g., 48 ) .
-
Key steps :
-
Knoevenagel condensation of aldehyde and malononitrile.
-
Michael addition to form intermediates.
-
Cyclization via nucleophilic attack.
-
Redox Reactivity
The hydroxylamine moiety enables redox transformations:
-
Oxidation : Using agents like KMnO₄ or H₂O₂ generates nitroso derivatives.
-
Reduction : LiAlH₄ or NaBH₄ converts the compound to secondary amines .
Table 3: Oxidation/Reduction Outcomes
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ (aq) | Nitroso derivative |
| Reduction | LiAlH₄ (THF) | N-Phenethylamine |
Nucleophilic Substitution
The hydroxylamine group is susceptible to substitution:
Scientific Research Applications
Applications in Scientific Research
N-(2-Phenylethylidene)hydroxylamine has garnered attention in several fields due to its unique chemical properties and potential applications:
Organic Synthesis
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds. Its ability to participate in various chemical reactions makes it a valuable building block in organic chemistry.
- Reactivity : this compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of nitroso derivatives, amines, and substituted hydroxylamines, respectively.
Medicinal Chemistry
- Potential Therapeutic Properties : Research is ongoing into the biological activities of this compound. It has been studied for its interactions with biomolecules and its potential as a therapeutic agent .
- Drug Development : The compound's structural characteristics allow it to be explored as a precursor for pharmaceutical compounds, particularly those targeting specific biological pathways .
Environmental Applications
- Wastewater Treatment : this compound is utilized as a methyl ethyl transfer agent in wastewater treatment processes to remove fatty acids .
Industrial Uses
- Agrochemicals : The compound is also being investigated for its applications in the production of agrochemicals, which are essential for modern agriculture.
Study 1: Synthesis and Reactivity
A study demonstrated the synthesis of various heterocyclic compounds using this compound as a precursor. The reactions yielded promising results in terms of efficiency and product diversity, highlighting its utility in organic synthesis.
Research investigating the biological interactions of this compound revealed potential antioxidant properties. The compound showed activity against specific cellular pathways, suggesting its role as a lead compound for drug development aimed at oxidative stress-related diseases .
Study 3: Environmental Impact
In an environmental context, studies have indicated that this compound effectively removes fatty acids from wastewater. This application underscores its importance in sustainable practices within industrial settings .
Mechanism of Action
The mechanism of action of N-(2-Phenylethylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The pathways involved include the activation of molecular oxygen and the formation of N-O bonds.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-Phenylethylidene)hydroxylamine
- Synonyms: Phenylacetaldehyde oxime, (Z)-Phenylacetaldoxime, N-Hydroxy-2-phenylethanimine .
- CAS Number : 7028-48-0 .
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.16 g/mol .
- Structure : Features a phenyl group attached to an ethylidene chain terminated by a hydroxylamine (-NHOH) moiety .
Comparison with Structurally Related Compounds
N-Phenylhydroxylamine
- Structure : Simplest aromatic hydroxylamine derivative, with a hydroxylamine group directly bonded to a phenyl ring.
- Properties :
- Key Differences :
N-(2-Methoxyphenyl)hydroxylamine
- Structure : Contains a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring.
- Metabolism: Primary Metabolites: o-Anisidine (reductive product) and o-aminophenol (oxidative product) . Enzymatic Involvement: CYP1A enzymes dominate reductive metabolism, while CYP2E1 favors oxidation to o-aminophenol .
- Species Variation: Rabbit microsomes show higher o-aminophenol formation compared to rats .
- Key Differences :
Bis(hydroxylamine) Derivatives (Compounds 1, 2, and 153773424)
- Structure : Bis-hydroxylamine compounds with isothiazol rings (e.g., Compound 1: Z-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)) .
- Activity: Binding Affinity: −8.7 to −7.9 kcal/mol against Anopheles gambiae trehalase, outperforming the control ligand (−6.3 kcal/mol) . Application: Potential insecticides targeting mosquito trehalase enzymes .
- Key Differences: Dual hydroxylamine groups and heterocyclic cores enhance binding affinity, unlike the mono-hydroxylamine structure of this compound .
Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide)
Controlled N-Substituted Hydroxylamines
- Examples : N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine .
- Regulatory Status : Controlled under the 1971 Misuse of Drugs Act due to structural similarity to psychoactive substances .
- Key Differences :
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The ethylidene spacer in this compound likely reduces metabolic susceptibility compared to N-(2-methoxyphenyl)hydroxylamine, which undergoes rapid CYP-mediated transformations .
- Bis-hydroxylamine compounds demonstrate enhanced binding affinities due to dual functional groups and heterocyclic cores, highlighting the importance of molecular symmetry in enzyme inhibition .
Metabolic and Regulatory Considerations :
- Substitutents like methoxy or thioether groups significantly alter biological activity and legal status, necessitating careful design in drug development .
Biological Activity
N-(2-Phenylethylidene)hydroxylamine is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . The compound features a hydroxylamine functional group (-NHOH) linked to a phenylethylidene moiety, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 128 μg/mL |
The data suggest that the compound's hydroxylamine group plays a crucial role in its interaction with microbial cells, potentially disrupting essential cellular processes.
Anticancer Activity
This compound has been investigated for its anticancer properties . It acts as a histone deacetylase (HDAC) inhibitor, which can induce differentiation and apoptosis in human tumor cells. For instance, in vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15.4 |
| MCF-7 (breast cancer) | 22.3 |
| A549 (lung cancer) | 18.7 |
The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis pathways.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through redox reactions. These intermediates can interact with various biomolecules, including proteins and nucleic acids, leading to alterations in cellular functions.
- Redox Reactions : The hydroxylamine group can undergo oxidation to form nitroso derivatives, which may contribute to its antimicrobial and anticancer effects.
- Enzyme Inhibition : By inhibiting HDACs, this compound alters the acetylation status of histones, impacting gene expression involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against resistant strains of bacteria, showing promising results compared to conventional antibiotics .
- Cancer Cell Line Evaluation : In another study focusing on breast cancer cell lines, this compound was found to enhance apoptosis when used in combination with other chemotherapeutic agents .
Q & A
Q. What are the validated synthetic routes for N-(2-Phenylethylidene)hydroxylamine, and how can reaction purity be optimized?
Methodological Answer : The compound is synthesized via condensation of phenylacetaldehyde with hydroxylamine hydrochloride under acidic conditions. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of phenylacetaldehyde to hydroxylamine hydrochloride in ethanol.
- Catalysis : Add a catalytic amount of HCl (0.1 M) to accelerate imine formation .
- Purification : Isolate the product via vacuum distillation or recrystallization from ethanol/water (3:1 v/v). Monitor purity using HPLC with a C18 column (retention time: ~15–18 min) and confirm via H NMR (characteristic peaks: δ 8.2 ppm for imine proton, δ 7.3–7.5 ppm for aromatic protons) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer :
- FT-IR : Identify the hydroxylamine group (N–O stretch at 950–980 cm) and imine bond (C=N stretch at 1640–1680 cm) .
- NMR : Use C NMR to resolve the imine carbon (δ 150–155 ppm) and aromatic carbons (δ 125–140 ppm) .
- Mass Spectrometry : ESI-MS in positive mode typically shows a molecular ion peak at m/z 135.16 (CHNO) .
- HPLC : Employ a mobile phase of acetonitrile/water (70:30) with UV detection at 254 nm for quantifying impurities (<2%) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer :
- Stability Profile : The compound degrades rapidly under acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the imine bond. Optimal stability is observed at pH 6–7 .
- Degradation Products : At pH 4.5, spontaneous decomposition yields phenylacetaldehyde and hydroxylamine, confirmed by GC-MS (e.g., phenylacetaldehyde at m/z 120.15) .
- Storage Recommendations : Store in anhydrous ethanol at –20°C to minimize hydrolysis (<5% degradation over 6 months) .
Advanced Research Questions
Q. What enzymatic pathways metabolize this compound, and how do CYP isoforms influence its bioactivation?
Methodological Answer :
- In Vitro Models : Incubate with hepatic microsomes (rat/rabbit) and NADPH. Monitor metabolites via HPLC (e.g., phenylacetaldehyde derivatives) .
- Key Enzymes : CYP1A subfamily enzymes predominantly catalyze reductive metabolism (e.g., forming phenylacetaldehyde), while CYP2E1 drives oxidative pathways (e.g., generating nitroso intermediates) .
- Inhibition Studies : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A, diethyldithiocarbamate for CYP2E1) to quantify isoform contributions .
Q. How can computational modeling predict the reactivity of this compound with DNA or proteins?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with DNA bases (e.g., guanine adduct formation). Prioritize binding sites with Gibbs free energy < –7 kcal/mol .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate electrophilicity (e.g., Fukui indices for imine carbon) .
- Validation : Cross-reference with experimental LC-MS/MS data for DNA adducts (e.g., m/z 348.1 for phenylacetaldehyde-guanine adducts) .
Q. What methodologies are suitable for assessing the compound’s genotoxicity in mammalian cell lines?
Methodological Answer :
- Comet Assay : Treat HepG2 cells with 10–100 µM compound for 24 hr. Quantify DNA strand breaks via % tail DNA (threshold: >20% indicates significant damage) .
- Micronucleus Test : Use CHO-K1 cells with cytochalasin B. Score micronuclei in binucleated cells (positive control: mitomycin C) .
- Metabolic Activation : Include S9 liver homogenate to mimic in vivo bioactivation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
